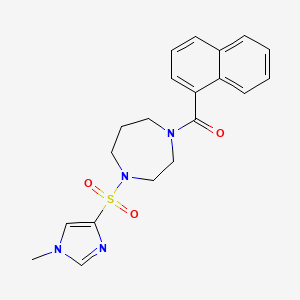

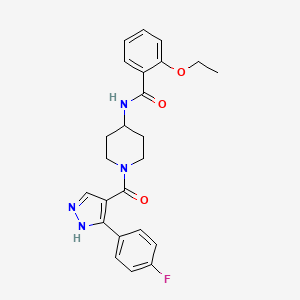

![molecular formula C27H30N2O4 B2358208 Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate CAS No. 866845-04-7](/img/structure/B2358208.png)

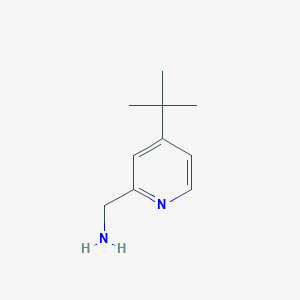

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinoline, which is a nitrogenous base often used in drug research and development . It has an ethyl piperidine carboxylate group, a 4-methylbenzoyl group, and an ethoxy group attached to the quinoline ring.

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various methods including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . The specific synthesis method for this compound would likely involve the formation of the quinoline ring followed by the addition of the various functional groups.Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound would undergo would depend on the specific functional groups present and their positions on the quinoline ring.Aplicaciones Científicas De Investigación

Chemical Synthesis and Stereochemistry

Ethyl trans-anti-, cis-anti-, and cis-syn-4-methyl-1, 2, 3, 4, 4a, 5, 6, 10b-octahydrobenzo[f]-quinoline-2-carboxylates, similar in structure to the compound , were synthesized to study their stereochemistries. Derivatives were also prepared with modifications like replacement of C2-ethoxycarbonyl group by carboxyl, diethylcarbamoyl, hydroxymethyl, and methyl groups (Horii et al., 1966).

Synthesis for Pharmaceutical Applications

A practical and scalable synthesis approach was developed for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an intermediate important for pharmaceutically active compounds. This synthesis utilized economical and readily available materials, suggesting potential scalability for pharmaceutical manufacturing (Bänziger et al., 2000).

Antimicrobial and Antifungal Applications

1-Ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives and related compounds, similar to the compound of interest, were synthesized and evaluated for antibacterial and antifungal activities. The studies showed promising antimicrobial activities for some of these compounds (Srinivasan et al., 2010).

Biological Properties

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine to produce ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. Its biological studies indicated good antibacterial and antifungal activities, demonstrating the potential of related compounds in biological applications (Shafi et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O4/c1-4-32-21-10-11-24-22(16-21)25(29-14-12-20(13-15-29)27(31)33-5-2)23(17-28-24)26(30)19-8-6-18(3)7-9-19/h6-11,16-17,20H,4-5,12-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKCNVVKYIKUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

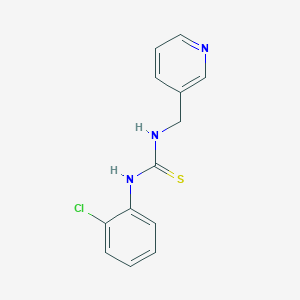

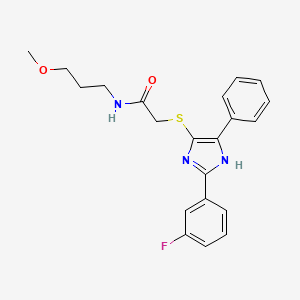

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)

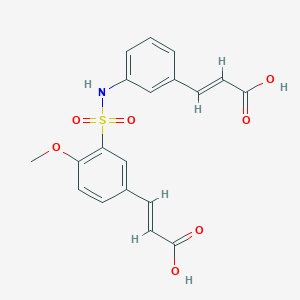

![5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2358134.png)

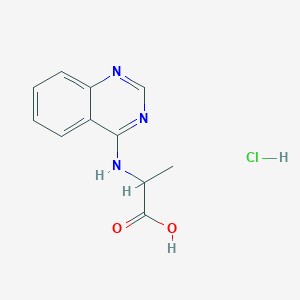

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2358139.png)